molecular formula C17H16N4O5 B3056742 L-Histidine, N-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxopropyl]- CAS No. 7389-97-1

L-Histidine, N-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxopropyl]-

Cat. No. B3056742
CAS RN: 7389-97-1
M. Wt: 356.33 g/mol
InChI Key: PMMWFDIRNLJLDO-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Metabolism and Physiological Importance

L-Histidine plays a significant role in various physiological processes, including proton buffering, metal ion chelation, scavenging of reactive oxygen and nitrogen species, erythropoiesis, and the histaminergic system. It forms part of several HIS-rich proteins and dipeptides and has been effective in organ preservation and myocardial protection in cardiac surgery. Its supplementation is being explored for potential benefits in neurological disorders, atopic dermatitis, metabolic syndrome, diabetes, and more (Holeček, 2020).

Colorimetric Detection and Clinical Diagnosis

A colorimetric detection method for L-Histidine utilizes the inhibition of oxidation of a specific system by Cu2+ ions. This method is rapid, sensitive, and can be used for quantitatively determining L-Histidine concentration in biological samples, indicating its potential in bioanalytical chemistry and clinical diagnosis (Zhang et al., 2021).

Antioxidant and Anti-Inflammatory Properties

L-Histidine has notable antioxidant and anti-inflammatory properties, making it a candidate for pharmaceutical development. It has been demonstrated to scavenge harmful oxygen species and may play a role in treating inflammatory conditions, especially in gastrointestinal and cardiac ischemia-reperfusion injury. This suggests its potential as a supplement to enhance antioxidant protection (Wade & Tucker, 1998).

Use in Carnosine Synthesis

L-Histidine is a critical precursor in the synthesis of carnosine, a dipeptide found in skeletal muscle and other tissues. Carnosine has a variety of physiological roles, including pH-buffering, metal-ion chelation, and antioxidant capacity, and has shown therapeutic potential in diseases involving oxidative stress (Boldyrev, Aldini, & Derave, 2013).

Biomedical Applications and Environmental Impact

In biomedical applications, L-Histidine plays a role in the treatment of gastric ulcer, anemia, allergies, and more. However, overuse can lead to negative impacts on heart disease, animal growth, and environmental pollution. Novel sensors and assays are being developed for the sensitive detection of L-Histidine, indicating its importance in both medical and environmental monitoring (Wang et al., 2020).

Enzyme Activation

Histidine-containing dipeptides are investigated for their activation effects on human carbonic anhydrases, which may have pharmacological applications in managing CA deficiencies, enhancing cognition, and in tissue engineering (Vistoli et al., 2020).

Safety And Hazards

This compound is intended for research use only and is not for human or veterinary use1. Overuse can lead to negative impacts on heart disease, animal growth, and environmental pollution1.


properties

IUPAC Name

(2S)-2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]-3-(1H-imidazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5/c22-14(20-13(17(25)26)7-10-8-18-9-19-10)5-6-21-15(23)11-3-1-2-4-12(11)16(21)24/h1-4,8-9,13H,5-7H2,(H,18,19)(H,20,22)(H,25,26)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMWFDIRNLJLDO-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC(CC3=CN=CN3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)N[C@@H](CC3=CN=CN3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569325
Record name N-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-L-histidine

CAS RN

7389-97-1
Record name N-[3-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxopropyl]-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7389-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Histidine, N-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxopropyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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